molecular formula C17H25NO2 B1676571 N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide CAS No. 113-48-4

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide

Cat. No.: B1676571
CAS No.: 113-48-4
M. Wt: 275.4 g/mol
InChI Key: WLLGXSLBOPFWQV-KUDKMIPASA-N
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Description

N-Octyl bicycloheptene dicarboximide, commonly known as MGK-264, is a man-made chemical compound widely used as a synergist in pesticide formulations. It enhances the potency of pyrethroid ingredients, making them more effective in controlling insects. MGK-264 itself does not possess intrinsic pesticidal properties but works by inhibiting the enzymes that insects use to detoxify insecticides .

Scientific Research Applications

N-Octyl bicycloheptene dicarboximide has diverse applications in scientific research:

Mechanism of Action

Target of Action

N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, also known as Pyrodone, is a type of phthalate, which are endocrine-disrupting chemicals . Phthalates, including Pyrodone, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates, such as Pyrodone, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . The formation of certain metabolites suggests that phthalates like Pyrodone might be metabolized through β-oxidation pathway .

Pharmacokinetics

After entering the human body, phthalates like Pyrodone are rapidly converted to mono(2-ethylhexyl) phthalate (MEHP) with greater toxicity than the parent compound . The pharmacokinetics of phthalates involve absorption through the air, food, water, and skin, followed by rapid conversion to more toxic metabolites .

Result of Action

The exposure to phthalates like Pyrodone is associated with an increased risk of cancer . In particular, DEHP exposure obviously increased the risk of female reproductive system cancer, male reproductive system cancer, and other cancers .

Action Environment

Phthalates like Pyrodone are ubiquitous environmental endocrine disruptors . They are released from plastic to the environment, then they will be absorbed into the human body through the air, food, water, and skin .

Safety and Hazards

2-Ethylhexyl acrylate is combustible and causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Future Directions

The synthesis and basic properties of 2-ethylhexyl acrylate-based innovative nonionic surfactants are being explored . These compounds are effective, low foaming nonionic surfactants .

Biochemical Analysis

Biochemical Properties

Pyrodone is structurally related to pyridine, with one methine group replaced by a nitrogen atom . It is known to form hydrogen bonded dimers and exists as tautomers . The biochemical properties of Pyrodone are not fully understood yet. It is known that pyridones, a class of compounds to which Pyrodone belongs, exhibit several unique chemical properties. They are polar compounds due to the presence of a carbonyl group, which results in a substantial dipole moment . Pyridones have the ability to tautomerize, which means they can spontaneously rearrange themselves into an alternative structural form .

Molecular Mechanism

It is known that pyridones can form additional interactions with therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules . This suggests that Pyrodone may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known that 2-Pyridone degradation is commonly initiated by mono-oxygenase attack, resulting in a diol, such as 2,5-dihydroxypyridine, which is metabolized via the maleamate pathway . This suggests that Pyrodone may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octyl bicycloheptene dicarboximide involves the reaction of bicycloheptene dicarboxylic anhydride with 2-ethylhexylamine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired imide compound. The reaction can be represented as follows:

Bicycloheptene dicarboxylic anhydride+2-ethylhexylamineN-Octyl bicycloheptene dicarboximide+Water\text{Bicycloheptene dicarboxylic anhydride} + \text{2-ethylhexylamine} \rightarrow \text{N-Octyl bicycloheptene dicarboximide} + \text{Water} Bicycloheptene dicarboxylic anhydride+2-ethylhexylamine→N-Octyl bicycloheptene dicarboximide+Water

Industrial Production Methods

Industrial production of MGK-264 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity. The final product is purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-Octyl bicycloheptene dicarboximide primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, which can replace hydrogen atoms in the compound.

    Hydrolysis Reactions: Acidic or basic conditions facilitate the hydrolysis of the imide group, leading to the formation of corresponding carboxylic acids and amines.

Major Products

    Substitution Reactions: Halogenated derivatives of N-Octyl bicycloheptene dicarboximide.

    Hydrolysis Reactions: Carboxylic acids and amines

Comparison with Similar Compounds

Similar Compounds

    Piperonyl butoxide: Another widely used synergist in pesticide formulations.

    N-Octyl bicycloheptene dicarboximide: Similar in structure and function to MGK-264.

Uniqueness

MGK-264 is unique in its ability to enhance the potency of pyrethroid insecticides without possessing intrinsic pesticidal properties. Its effectiveness in inhibiting detoxifying enzymes makes it a valuable component in various pesticide formulations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide involves the reaction of 5-norbornene-2,3-dicarboxylic anhydride with 2-ethylhexylamine.", "Starting Materials": [ "5-norbornene-2,3-dicarboxylic anhydride", "2-ethylhexylamine" ], "Reaction": [ "To a solution of 5-norbornene-2,3-dicarboxylic anhydride (1.0 equiv) in dry tetrahydrofuran (THF), add 2-ethylhexylamine (1.1 equiv) dropwise at room temperature under nitrogen atmosphere.", "Stir the reaction mixture for 24 hours at room temperature.", "Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.", "Wash the organic layer with water and brine, dry over sodium sulfate, and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product." ] }

CAS No.

113-48-4

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

(1R,2R,6S,7S)-4-(2-ethylhexyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C17H25NO2/c1-3-5-6-11(4-2)10-18-16(19)14-12-7-8-13(9-12)15(14)17(18)20/h7-8,11-15H,3-6,9-10H2,1-2H3/t11?,12-,13+,14+,15-

InChI Key

WLLGXSLBOPFWQV-KUDKMIPASA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)[C@@H]2[C@@H]3C[C@H]([C@@H]2C1=O)C=C3

impurities

Technical grade 98% pure;  main impurity /is/ 2-ethylhexanol

SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Canonical SMILES

CCCCC(CC)CN1C(=O)C2C3CC(C2C1=O)C=C3

Appearance

Solid powder

boiling_point

157 °C

Color/Form

Dark, oily liquid
Very light, yellow colored liquid

density

1.04 g/cu cm

flash_point

177 °C (351 °F) - closed cup

melting_point

<-20 °C

113-48-4

physical_description

Light yellow liquid;  [HSDB]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Stable under recommended storage conditions.
Stable in range pH 6-8;  to light and heat.

solubility

Practically insoluble in water
Miscible with most organic solvents including petroleum oils and fluorinated hydrocarbons, also DDT and HCH
Miscible in: acetone, methanol, isopropanol, petroleum ether, Concoco LPA (petroleum distillate), ethyl acetate, toluene, chloroform, acetonitrile, Cyclo Solv 53 (aromatic petroleum distillate) and Isopar M (petroleum distillate)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ethylhexylbicycloheptene dicarboximide
MGK 264
MGK-264
N-(2-ethylhexyl)-5-norbornene-2,3-dicarboxamide
N-octylbicycloheptene dicarboximide

vapor_pressure

0.000018 [mmHg]
1.80X10-5 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of Pyrodone based on the provided research?

A1: The provided research indicates that Pyrodone, also known as N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide, is primarily studied for its insect repellent properties. [, ] It has been investigated for its effectiveness against various insect species, including the face fly (Musca autumnalis), horn fly (Haematobia irritans), and eye gnats (Hippelates spp.). [, ]

Q2: Are there any structural analogs of Pyrodone mentioned in the research that show different activity?

A3: While the provided research doesn't delve into structural analogs of Pyrodone specifically, it highlights the varying synergistic effects of different compounds when combined with pyrethroid insecticides against Prodenia litura larvae. [] This suggests that structural modifications can significantly impact the compound's activity and effectiveness.

Q3: Has Pyrodone been detected in food products, and if so, are there analytical methods for its determination?

A4: While the provided research does not mention Pyrodone detection in food, one study describes a method for determining plant growth regulators, including forchlorfenuron, 6-benzylaminopurine, this compound (MGK 264), and paclobutrazol, in batatas (sweet potatoes) using matrix solid-phase dispersive extraction and high-performance liquid chromatography-tandem mass spectrometry. [] This indicates the existence of analytical techniques capable of detecting Pyrodone in complex matrices.

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